![molecular formula C24H21FN6O B2938491 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide CAS No. 1239694-19-9](/img/structure/B2938491.png)
5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
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Description
5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H21FN6O and its molecular weight is 428.471. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Alpha-1 Antitrypsin Deficiency Treatment
This compound has been identified as capable of modulating alpha-1 antitrypsin (AAT) activity. It offers a potential treatment for alpha-1 antitrypsin deficiency (AATD), a genetic disorder that can cause lung and liver disease. By stabilizing AAT levels, it may help in reducing the symptoms and progression of AATD .
Neurodegenerative Disease Research
The compound’s structure is similar to that of molecules used to modulate tropomyosin receptor kinases (TrkA/B/C). Dysregulation of Trk expression and signaling is a hallmark of several neurodegenerative diseases, including Parkinson’s, Huntington’s, and Alzheimer’s disease. Therefore, it could be used as a framework to develop new treatments or imaging probes for these conditions .
Oncology
Given the role of Trk receptors in tumorogenesis and metastatic potential, derivatives of this compound could be explored for their efficacy in cancer treatment. They might inhibit the signaling pathways that drive the growth and spread of various human cancers .
Pharmacokinetics Studies
Compounds with similar structures have been used to study nonlinear oral pharmacokinetics in humans. This compound could be used to understand how drugs are absorbed, distributed, metabolized, and excreted in the body, which is crucial for drug development .
Boronic Acid Derivatives Synthesis
The pyridazinyl and pyrrolidinyl groups present in the compound suggest potential use in synthesizing boronic acid derivatives. These derivatives are valuable in various chemical reactions, including Suzuki coupling, which is widely used in organic synthesis .
Positron Emission Tomography (PET) Imaging
The fluorine atom in the compound makes it a candidate for developing PET imaging probes. PET imaging is a powerful tool in medical diagnostics, and the compound could be used to create radioligands that help in the visualization of biological processes in real-time .
properties
IUPAC Name |
5-(4-fluorophenyl)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O/c25-18-7-3-17(4-8-18)21-15-22(29-28-21)24(32)26-19-9-5-16(6-10-19)20-11-12-23(30-27-20)31-13-1-2-14-31/h3-12,21-22,28-29H,1-2,13-15H2,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMREBYURFHUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4CC(NN4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118124 |
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